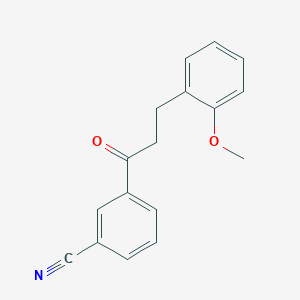

3'-Cyano-3-(2-methoxyphenyl)propiophenone

Description

Contextualization within Substituted Propiophenone (B1677668) Chemistry

Propiophenone, a simple aromatic ketone, serves as the foundational structure for a vast array of derivatives with diverse applications. ontosight.aiwikipedia.org The core structure consists of a phenyl ring attached to a propanone moiety. ontosight.ai The reactivity of the propiophenone scaffold is primarily centered around the carbonyl group and the adjacent alpha-protons. The carbonyl group is susceptible to nucleophilic attack, while the alpha-protons exhibit acidity, allowing for the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions. msu.eduyoutube.comsketchy.com

In the case of 3'-Cyano-3-(2-methoxyphenyl)propiophenone, the substitution pattern is particularly noteworthy. The presence of a cyano group on one phenyl ring and a methoxyphenyl group on the other creates a molecule with distinct electronic and steric characteristics, setting it apart from simpler propiophenone derivatives.

Significance of Cyano and Methoxyphenyl Moieties in Organic Synthesis and Material Science

The cyano (C≡N) and methoxyphenyl (-C₆H₄OCH₃) moieties are fundamental functional groups in the realms of organic synthesis and material science, each imparting unique properties to the molecules they are a part of.

The cyano group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. numberanalytics.comminia.edu.eg This electronic characteristic makes the adjacent aromatic ring less susceptible to electrophilic substitution and directs incoming electrophiles to the meta position. youtube.com In the context of this compound, the cyano group on one of the phenyl rings significantly influences the electron density of that ring. Furthermore, the cyano group is a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other compound classes. In material science, the incorporation of cyano groups into conjugated molecules is a common strategy for tuning their electronic and optical properties. rsc.orgrsc.orgresearchgate.net The strong dipole moment of the cyano group can lead to desirable intermolecular interactions, influencing the solid-state packing and, consequently, the material's performance in applications such as organic light-emitting diodes (OLEDs) and solar cells. rsc.orgrsc.org

The methoxyphenyl group , on the other hand, is generally considered an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic ring. wikipedia.org This effect increases the electron density of the phenyl ring, making it more reactive towards electrophilic substitution, primarily at the ortho and para positions. youtube.com In this compound, the methoxy (B1213986) group is at the ortho position of one of the phenyl rings. This specific placement can lead to significant steric hindrance, which may influence the conformation of the molecule and the reactivity of nearby functional groups. nih.govacs.orgacs.org The ortho-methoxy group can also participate in intramolecular interactions, potentially stabilizing certain conformations. In material science, methoxy groups are used to modify the solubility and electronic properties of organic materials. researchgate.net Their electron-donating nature can be exploited to fine-tune the HOMO-LUMO gap of conjugated systems, which is crucial for applications in organic electronics. researchgate.net

Interdisciplinary Research Potential and Future Directions for this compound Studies

While direct experimental data on this compound is scarce, its structure suggests considerable potential for interdisciplinary research. The combination of an electron-withdrawing cyano group and an electron-donating methoxyphenyl group within the same molecule creates a "push-pull" electronic environment, which is a common design motif for molecules with interesting photophysical properties, such as nonlinear optical activity.

In medicinal chemistry , the propiophenone scaffold is a known pharmacophore found in various biologically active compounds. rsc.org The specific substitution pattern of this compound could lead to novel interactions with biological targets. Future research could involve the synthesis of this compound and its derivatives for screening against a range of enzymes and receptors.

In material science , the unique electronic and steric features of this molecule make it a candidate for the development of new organic materials. Its potential as a building block for liquid crystals, organic semiconductors, or photoactive materials warrants investigation. The interplay between the electron-donating and electron-withdrawing groups could lead to materials with tailored electronic and optical properties.

Future research on this compound should prioritize its synthesis and full characterization. Elucidating its spectroscopic properties (NMR, IR, Mass Spectrometry) and determining its single-crystal X-ray structure would provide a solid foundation for understanding its chemical behavior. Subsequent studies could then explore its reactivity in various organic transformations and investigate its potential applications in the aforementioned interdisciplinary fields. The exploration of this and similar substituted propiophenones could open new avenues in both fundamental and applied chemical research.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 3-(3-(2-methoxyphenyl)propanoyl)benzonitrile |

| CAS Number | 898769-71-6 |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| Canonical SMILES | COC1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C#N |

Data sourced from available chemical databases. Specific experimental data is not widely available.

Table 2: Predicted Physicochemical Properties of a Structurally Similar Isomer, 3'-Cyano-3-(4-methoxyphenyl)propiophenone

| Property | Value |

| XLogP3-AA | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Exact Mass | 265.110278721 |

| Monoisotopic Mass | 265.110278721 |

| Topological Polar Surface Area | 50.1 Ų |

Note: These are computed properties for the 4-methoxy isomer (CAS 898775-58-1) and are provided for illustrative purposes due to the lack of specific data for the 2-methoxy isomer. wikipedia.org Properties may differ for this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(2-methoxyphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-17-8-3-2-6-14(17)9-10-16(19)15-7-4-5-13(11-15)12-18/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOHWCMVAJEBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644165 | |

| Record name | 3-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-71-6 | |

| Record name | 3-[3-(2-Methoxyphenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 3 2 Methoxyphenyl Propiophenone and Analogous Chemical Structures

Established Synthetic Routes to Cyano- and Methoxyphenyl-Substituted Propiophenones

Traditional synthetic pathways to substituted propiophenones often involve the sequential introduction of the required functional groups onto aromatic precursors. These routes are foundational and well-documented, typically employing classical reactions like Friedel-Crafts acylation, Grignard reactions, and various methods for nitrile installation.

The cyano group is a versatile functional moiety in organic synthesis, serving as a precursor to amines, carboxylic acids, and other functionalities. rsc.org Its introduction into a molecular scaffold can be achieved through several methods. One common approach is the conjugate addition of a cyanide source to α,β-unsaturated carbonyl compounds, a process known as hydrocyanation. rsc.org While effective, this method often utilizes highly toxic hydrogen cyanide (HCN) gas. rsc.org

To circumvent the use of hazardous reagents, transfer hydrocyanation methods have been developed. rsc.org A notable modern example is the nickel-catalyzed "cyano-borrowing" reaction, where cyanohydrins react with aldehydes or ketones to form β-cyano ketones. rsc.org This process is highly atom-economical as the cyanohydrin serves as both the source of the ketone and the cyanide donor. rsc.org Another strategy involves the palladium-catalyzed cyanation of aryl halides or triflates. For instance, a method for synthesizing β-cyano substituted porphyrins involves the reaction of β-brominated porphyrins with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, offering good yields under relatively mild conditions. rsc.org

| Cyanation Method | Cyanide Source | Catalyst/Reagent | Substrate Type | Key Feature |

| Transfer Hydrocyanation | Cyanohydrins | Nickel Catalyst | Aldehydes/Ketones | High atom- and step-economy; avoids HCN gas. rsc.org |

| Palladium-Catalyzed Cyanation | Zn(CN)₂ | Tris-(dibenzylideneacetone)dipalladium | Aryl/Vinyl Halides | Milder conditions and improved yields for aromatic systems. rsc.org |

| Electrochemical Cyanation | NH₄SCN, Me₃SiCN, KCN | None (Electrolysis) | Aryl Methyl Ketones, Enol Acetates | Metal- and oxidant-free conditions. organic-chemistry.orgresearchgate.net |

The methoxyphenyl group is commonly incorporated into ketone structures through several established synthetic reactions. A primary method is the Friedel-Crafts acylation, where an anisole (B1667542) (methoxybenzene) derivative reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.comepo.org However, this process can be costly due to issues with corrosion and waste disposal. google.comepo.org

A widely used alternative is the Grignard reaction. This involves reacting a methoxy-substituted arylmagnesium halide (a Grignard reagent) with a suitable nitrile, such as propionitrile. For example, 3-methoxypropiophenone can be synthesized by reacting the Grignard reagent formed from m-methoxybromobenzene with propionitrile. google.com Similarly, reacting 3-methoxybenzonitrile (B145857) with ethylmagnesium bromide is an effective route to 3'-methoxypropiophenone. Another variation involves the reaction of a methoxy-substituted benzaldehyde (B42025) with an ethyl Grignard reagent, followed by oxidation of the resulting secondary alcohol to the corresponding ketone. google.com

| Starting Material 1 | Starting Material 2 | Reaction Type | Product Example | Yield |

| m-methoxybromobenzene | Propionitrile | Grignard Reaction | 3-methoxypropiophenone | 88.6% google.com |

| 3-methoxybenzonitrile | Ethylmagnesium bromide | Grignard Reaction | 3'-methoxypropiophenone | 99% |

| m-methoxybenzaldehyde | Ethylmagnesium bromide | Grignard Reaction & Oxidation | 3-methoxypropiophenone | 74% google.com |

Development of Novel Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, selective, and sustainable methods. These include novel catalytic systems, the harnessing of reactive radical intermediates, and the application of electrochemistry to drive chemical transformations.

Modern catalysis offers powerful tools for constructing complex molecules like substituted propiophenones. One such approach is the iridium-catalyzed reduction of o-hydroxyphenyl enaminones using silane (B1218182) as a reductant to produce o-hydroxyl propiophenones. rsc.org This reaction is notable for the assistance provided by the hydroxyl group in the phenyl ring. rsc.org Another innovative method involves a one-pot, four-component condensation to synthesize β-acetamido-β-(phenyl) propiophenone (B1677668) using a ZnO/Carbon nanocomposite as a stable and reusable catalyst. ingentaconnect.com This highlights the potential of heterogeneous catalysis in streamlining multi-step syntheses. ingentaconnect.com Additionally, vapor-phase cross-decarboxylation of benzoic acid with propionic acid over catalysts like calcium acetate (B1210297) on alumina (B75360) represents an alternative to Friedel-Crafts processes for producing propiophenone itself. google.comepo.org

Radical reactions provide unique pathways for bond formation under mild conditions. numberanalytics.com Thiyl radicals, derived from thioacids, have become important intermediates in organic synthesis. rsc.org In the context of propiophenones, a novel metal-free and redox-neutral protocol has been developed for the photoinduced alkylation of aromatics. nih.gov This method utilizes α-sulfonylpropiophenone reagents that, upon light irradiation, undergo homolysis to generate a radical of interest, sulfur dioxide, and a stabilized propiophenone radical. nih.gov This approach is considered a green methodology as it avoids external metal catalysts and operates under neutral pH. nih.gov The generation of radicals can be initiated through various means, including the use of initiators like azobisisobutyronitrile (AIBN) or through photochemical processes. numberanalytics.commdpi.com

Electrochemical synthesis offers a green and efficient alternative to traditional methods by using electricity to drive reactions, often avoiding harsh reagents and metal catalysts. organic-chemistry.org This approach has been successfully applied to the synthesis of α-substituted ketones and β-ketonitriles. organic-chemistry.orgresearchgate.net For example, a series of α-thiocyanated or α-methoxylated ketones can be synthesized from enol acetates using inexpensive ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or methanol (B129727) (MeOH) as radical sources under mild electrolysis conditions. organic-chemistry.orgacs.org The synthesis of β-ketonitriles has been achieved through the metal- and oxidant-free anodic oxidation of aryl methyl ketones using sources like trimethylsilyl (B98337) cyanide (Me₃SiCN) or potassium cyanide (KCN). researchgate.net These electrochemical methods are often scalable and compatible with a variety of functional groups. organic-chemistry.org

| Method | Substrate | Reagent(s) | Key Conditions | Product Type |

| Electrochemical α-functionalization | Enol Acetates | NH₄SCN or MeOH | Graphite anode, Ni cathode, KI electrolyte | α-thiocyanated or α-methoxylated ketones organic-chemistry.org |

| Electrochemical Cyanation | Aryl Methyl Ketones | Me₃SiCN or KCN | Anodic oxidation, I₂ mediation | β-ketonitriles researchgate.net |

| Electrocatalytic Cyanation | Imines, Chalcones | Acetone Cyanohydrin | Pt-cathode | α-aminonitriles, β-cyano ketones researchgate.net |

Process Optimization and Scalability Considerations in the Preparation of 3'-Cyano-3-(2-methoxyphenyl)propiophenone

The industrial-scale synthesis of this compound necessitates careful optimization of the synthetic process to ensure efficiency, safety, and cost-effectiveness. The two key stages, the Claisen-Schmidt condensation and the subsequent Michael addition of cyanide, each present unique challenges and opportunities for optimization.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis:

Table 1: Comparison of Synthetic Methods for Chalcone Synthesis

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Reflux | KOH | Ethanol | Reflux | 2-4 h | 9.2 | aip.org |

For scalability, moving from batch to continuous flow processes can offer significant advantages, including better heat and mass transfer, improved safety, and potentially higher yields. However, the classical Claisen-Schmidt condensation can be challenging to adapt to flow due to the formation of solid intermediates or products that can clog the reactor. Careful selection of solvent and reaction conditions is crucial for a successful flow process.

Michael Addition of Cyanide:

The introduction of the cyano group via Michael addition is a critical step that requires stringent safety protocols due to the hazardous nature of cyanide reagents. Process optimization in this stage focuses on minimizing the use of toxic reagents, controlling exotherms, and ensuring complete conversion to simplify purification.

The choice of cyanide source is a key consideration. While alkali metal cyanides like KCN are effective, their use on a large scale poses significant safety risks. Trimethylsilyl cyanide (TMSCN) can be a milder alternative, often used in the presence of a Lewis acid or a phase-transfer catalyst to promote the reaction.

Table 2: Potential Conditions for Michael Addition of Cyanide to Chalcones

| Cyanide Source | Catalyst/Promoter | Solvent | Temperature | Notes |

|---|---|---|---|---|

| KCN | Phase-Transfer Catalyst (e.g., TBAB) | Biphasic (e.g., Toluene/Water) | Room Temp. - 50 °C | Requires careful handling of KCN. |

| TMSCN | Lewis Acid (e.g., Yb(OTf)₃) | Dichloromethane | 0 °C to Room Temp. | Milder conditions, but TMSCN is also toxic. |

Scalability and Continuous Flow Chemistry:

The scalability of the entire process from the chalcone synthesis to the final product requires a holistic approach. Raw material sourcing, cost of goods, waste management, and regulatory compliance are all critical factors that must be considered for a commercially viable process. The development of robust analytical methods to monitor reaction progress and product purity is also essential for ensuring consistent quality at scale.

Reaction Mechanisms and Chemical Transformations of 3 Cyano 3 2 Methoxyphenyl Propiophenone

Mechanistic Investigations of Carbonyl Reactivity

The propiophenone (B1677668) moiety contains a carbonyl group (C=O) which is a primary site for chemical reactions. The carbon atom of this group is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com The reactivity of this ketone is influenced by the electronic and steric effects of the adjacent ethyl group and the 3-cyanophenyl ring.

Nucleophilic Addition Reactions at the Propiophenone Carbonyl Center

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of the alkoxide yields an alcohol. youtube.com

For 3'-Cyano-3-(2-methoxyphenyl)propiophenone, this can be generalized as:

Reaction with Grignard Reagents (e.g., RMgX): Forms a tertiary alcohol. The reaction is typically irreversible due to the strong basicity of the Grignard reagent. masterorganicchemistry.com

Reaction with Organolithium Reagents (e.g., RLi): Also yields a tertiary alcohol through an irreversible addition.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in a weakly acidic medium forms a cyanohydrin, a molecule containing both a hydroxyl and a cyano group on the same carbon. learncbse.inmanavchem.com

Formation of Imines and Enamines: Reaction with primary amines (R-NH2) yields imines (Schiff bases), while reaction with secondary amines (R2NH) can lead to the formation of enamines. youtube.com

The 3-cyano group on the phenyl ring is an electron-withdrawing group, which can slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to an unsubstituted propiophenone. learncbse.in

Reductive and Oxidative Transformations of the Ketone Moiety

Reduction: The ketone group can be readily reduced to a secondary alcohol. Common reducing agents and their expected products are outlined below.

| Reagent | Product | Conditions |

| Sodium borohydride (B1222165) (NaBH4) | 1-(3-cyanophenyl)-1-hydroxy-3-(2-methoxyphenyl)propane | Protic solvent (e.g., methanol (B129727), ethanol) |

| Lithium aluminum hydride (LiAlH4) | 1-(3-cyanophenyl)-1-hydroxy-3-(2-methoxyphenyl)propane | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup |

| Catalytic Hydrogenation (H2/catalyst) | 1-(3-cyanophenyl)-1-hydroxy-3-(2-methoxyphenyl)propane | Metal catalyst (e.g., Pd, Pt, Ni) |

Note: LiAlH4 is a much stronger reducing agent than NaBH4 and can also reduce the cyano group under certain conditions, potentially leading to a mixture of products. youtube.com

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. For instance, oxidation of propiophenone with alkaline hypobromite (B1234621) solution has been studied. acs.org Vigorous oxidation could potentially lead to the formation of 3-cyanobenzoic acid and 2-methoxybenzoic acid, though this would require harsh reaction conditions.

Reactivity Profiles of the Cyano Group in this compound

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis and participation in cyclization reactions. lumenlearning.com

Hydrolysis Reactions and Derivative Formation

The hydrolysis of a nitrile is a common method for the synthesis of carboxylic acids. libretexts.org This reaction can be catalyzed by either acid or base and typically proceeds through an amide intermediate. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the compound with an aqueous acid (e.g., HCl, H2SO4) would first produce the corresponding amide, 3-(3-(2-methoxyphenyl)propanoyl)benzamide. libretexts.org Continued heating would then hydrolyze the amide to form 3-(3-(2-methoxyphenyl)propanoyl)benzoic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Heating with an aqueous base (e.g., NaOH) would yield the sodium salt of the carboxylic acid (sodium 3-(3-(2-methoxyphenyl)propanoyl)benzoate) and ammonia (B1221849) gas. libretexts.org Acidification of the reaction mixture would then produce the free carboxylic acid. libretexts.org

The general pathway for nitrile hydrolysis is summarized in the table below.

| Step | Catalyst | Intermediate | Final Product |

| 1 | Acid or Base | Amide | Carboxylic Acid (or its salt) |

| 2 | Acid or Base | - | - |

Cyclization Pathways Leading to Heterocyclic Systems

The presence of both a cyano group and a ketone in the same molecule opens up possibilities for intramolecular cyclization reactions to form heterocyclic systems. acs.org β-cyano ketones are known precursors for various heterocycles. researchgate.net For example, under specific reductive conditions or through radical-mediated pathways, the cyano group could potentially react with the ketone or other parts of the molecule to form nitrogen-containing rings. acs.org While specific examples for this exact molecule are not prevalent in the literature, the general reactivity pattern of β-cyano ketones suggests that transformations leading to pyridinones, aminopyridines, or other complex heterocyclic structures could be explored. researchgate.net

Aromatic Substitution Reactions on the Substituted Phenyl Rings

The compound has two substituted phenyl rings, both of which can undergo electrophilic aromatic substitution (SEAr). wikipedia.orglibretexts.org The position of the new substituent is directed by the existing groups on the ring. wikipedia.org

On the 3-Cyanophenyl Ring: The cyano group is a deactivating, meta-directing group. youtube.com This is because it is an electron-withdrawing group, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. youtube.commasterorganicchemistry.com Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the 5-position of this ring (meta to both the cyano and the propiophenone substituent). The reaction rate would be slower than that of unsubstituted benzene. youtube.com

On the 2-Methoxyphenyl Ring: The methoxy (B1213986) group (-OCH3) is a strongly activating, ortho, para-directing group. youtube.com It can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate when attack occurs at the ortho and para positions. wikipedia.org The 2-position is already substituted, so electrophilic attack would be directed to the 4-position (para to the methoxy group) and the 6-position (ortho to the methoxy group). Steric hindrance from the adjacent methoxy and the propyl chain might influence the ratio of ortho to para products.

| Ring | Existing Substituent | Directing Effect | Predicted Position of Substitution | Reactivity vs. Benzene |

| 3-Cyanophenyl | -CN, -COR | meta-directing, Deactivating | Position 5 | Slower |

| 2-Methoxyphenyl | -OCH3, -Alkyl | ortho, para-directing, Activating | Positions 4 and 6 | Faster |

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The rate and regioselectivity of this reaction are heavily influenced by the electronic properties of the substituents already present on the ring. libretexts.org The molecule , this compound, has two non-equivalent aromatic rings, each exhibiting different reactivity towards electrophiles.

Analysis of the 2-Methoxyphenyl Ring (Ring A):

This ring is substituted with a methoxy group (-OCH3) and the 3-(3-cyanophenyl)-1-oxopropyl group.

Methoxy Group (-OCH3): This is a powerful activating group. The oxygen atom's lone pairs can be donated into the aromatic ring through resonance, increasing the electron density of the ring and making it more nucleophilic. brainly.in This donation of electron density significantly increases the rate of electrophilic substitution compared to unsubstituted benzene. msu.edu The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.

3-(3-cyanophenyl)-1-oxopropyl Group: This alkyl ketone substituent is generally considered deactivating due to the inductive effect of the carbonyl group. However, its influence is secondary to the potent activating effect of the methoxy group.

Given the strong activating and directing effect of the methoxy group, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is predicted to occur predominantly on this ring at the positions ortho and para to the methoxy substituent. libretexts.org The para position (C-4) is sterically less hindered, often making it the major product site.

Analysis of the 3-Cyanophenyl Ring (Ring B):

This ring is substituted with a cyano group (-CN) and a propanoyl (ketone) group.

Cyano Group (-CN): This group is strongly deactivating due to both a strong inductive electron-withdrawal and a resonance effect that pulls electron density out of the ring. masterorganicchemistry.com It is a meta-director.

Carbonyl Group (-C=O): The ketone group is also a strong deactivating group through both inductive and resonance effects. masterorganicchemistry.com Like the cyano group, it is a meta-director.

Both substituents on Ring B are deactivating and direct incoming electrophiles to the meta position. Since they are already meta to each other (at C-1' and C-3'), they cooperatively direct new substituents to the C-5' position, which is meta to both groups. The positions ortho and para to these groups are strongly deactivated. Consequently, Ring B is significantly less reactive towards electrophilic substitution than Ring A.

| Aromatic Ring | Substituent | Electronic Effect | Reactivity Effect | Directing Effect | Predicted Substitution Sites |

|---|---|---|---|---|---|

| A (2-Methoxyphenyl) | -OCH3 (Methoxy) | Electron-Donating (Resonance) | Activating | Ortho, Para | C4 (major), C6 (minor) |

| -CH2CH2CO-R | Electron-Withdrawing (Inductive) | Deactivating | Ortho, Para | ||

| B (3-Cyanophenyl) | -CN (Cyano) | Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta | C5' |

| -CO-R (Ketone) | Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution Potential

Nucleophilic Aromatic Substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is much less common than EAS and typically requires two key features: (1) the presence of a good leaving group (like a halogen) and (2) strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com

Analysis of the 2-Methoxyphenyl Ring (Ring A):

This ring is electron-rich due to the electron-donating methoxy group. It lacks strong electron-withdrawing groups and, assuming no other substituent is present to act as a leaving group, is not a candidate for SNA_r. The high electron density would repel an incoming nucleophile, making the reaction energetically unfavorable.

Analysis of the 3-Cyanophenyl Ring (Ring B):

This ring possesses two strong electron-withdrawing groups: the cyano and the ketone substituents. These groups make the ring electron-deficient (electrophilic) and could potentially support a nucleophilic attack. However, the molecule lacks a conventional leaving group (e.g., a halide) on this ring. Without a suitable leaving group, a standard SNA_r reaction is not feasible. If a derivative of this compound were synthesized with a leaving group, such as a fluorine or chlorine atom, at a position ortho or para to the cyano or ketone groups, the potential for SNA_r would be significantly increased. The electron-withdrawing substituents would effectively stabilize the anionic intermediate required for the reaction to proceed. libretexts.org

Analysis of Substituent Effects on Reaction Kinetics and Selectivity

The substituents on the two aromatic rings of this compound have profound effects on the kinetics (reaction rates) and selectivity (regioselectivity) of substitution reactions.

Reaction Kinetics:

The rate of a reaction is determined by the height of its energy barrier, with more stable intermediates generally leading to faster reactions.

Electrophilic Aromatic Substitution: The rate of EAS is highly dependent on the electron density of the aromatic ring.

Ring A (2-Methoxyphenyl): The activating methoxy group greatly increases the electron density of this ring, thereby stabilizing the carbocation intermediate formed upon electrophile attack. libretexts.org This leads to a significantly faster reaction rate, likely several orders of magnitude greater than that of unsubstituted benzene. msu.edu

Ring B (3-Cyanophenyl): The two powerful deactivating groups (-CN and -C=O) substantially reduce the ring's electron density. This destabilizes the carbocation intermediate, leading to a much higher activation energy and a dramatically slower reaction rate compared to benzene. msu.edu

Nucleophilic Aromatic Substitution: The kinetics of SNA_r are essentially negligible for the parent compound as it lacks a leaving group. If a suitable derivative were used, the rate would be fastest on Ring B, as its electron-withdrawing groups are essential for stabilizing the negatively charged Meisenheimer complex. libretexts.org

Reaction Selectivity:

Selectivity in aromatic substitution refers to which position on the ring is substituted.

Electrophilic Aromatic Substitution:

Intersystem Selectivity: An electrophile will selectively react with the more activated ring. Therefore, EAS will occur almost exclusively on the 2-methoxyphenyl ring (Ring A) over the 3-cyanophenyl ring (Ring B).

Regioselectivity (Intrasystem): On Ring A, substitution is directed to the ortho and para positions relative to the methoxy group. The para position (C-4) is often favored due to reduced steric hindrance. On the highly deactivated Ring B, any forced reaction would yield substitution primarily at the C-5' position, meta to both deactivating groups.

| Reaction Type | Parameter | Ring A (2-Methoxyphenyl) | Ring B (3-Cyanophenyl) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Relative Rate (Kinetics) | Very Fast (Activated) | Very Slow (Deactivated) |

| Product Selectivity | Ortho/Para to -OCH3 | Meta to -CN and -COR | |

| Nucleophilic Aromatic Substitution | Relative Rate (Kinetics) | Extremely Slow (Electron-Rich) | Slow (Electron-Poor, but no leaving group) |

| Potential (with leaving group) | Very Low | Moderate to High |

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Cyano 3 2 Methoxyphenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) Signal Analysis

Detailed analysis of chemical shifts, multiplicities, and coupling constants for the proton signals of 3'-Cyano-3-(2-methoxyphenyl)propiophenone could not be performed due to a lack of available ¹H NMR spectra.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

An interpretation of the ¹³C NMR spectrum, including the assignment of chemical shifts to the individual carbon atoms in the molecule, is not possible without access to the spectral data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

A specific analysis of the vibrational frequencies for the functional groups present in this compound, such as the cyano (C≡N), carbonyl (C=O), and methoxy (B1213986) (C-O-C) groups, cannot be provided as the FT-IR and Raman spectra are not available.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

An analysis of the electronic absorption properties, including the maximum absorption wavelengths (λmax) and corresponding electronic transitions of the chromophores within the molecule, cannot be conducted without UV-Vis spectroscopic data.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

The precise molecular formula of this compound cannot be confirmed through high-resolution mass spectrometry as no HRMS data has been found.

Application of Multi-Dimensional NMR and Other Advanced Spectroscopic Techniques

There is no information available in the searched resources regarding the application of multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) or other advanced spectroscopic methods for the structural elucidation of this specific compound.

Theoretical and Computational Chemistry Studies of 3 Cyano 3 2 Methoxyphenyl Propiophenone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations for 3'-Cyano-3-(2-methoxyphenyl)propiophenone are instrumental in elucidating its fundamental electronic characteristics. These calculations typically involve the use of a hybrid functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. niscpr.res.in The outcomes of these calculations provide a wealth of information, from optimized molecular geometry to intricate electronic properties.

Electronic Structure Elucidation (Molecular Orbitals, Charge Distribution)

A primary outcome of DFT calculations is the elucidation of the molecule's electronic structure. This includes the spatial distribution and energy levels of its molecular orbitals, as well as the distribution of electron density across the molecule. The arrangement of electrons and orbitals is fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic potential. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap implies that the molecule is more polarizable and more readily undergoes chemical reactions. For this compound, the distribution of the HOMO and LUMO across the aromatic rings and the propiophenone (B1677668) backbone would be of particular interest. The HOMO is often localized on the more electron-rich portions of the molecule, such as the methoxyphenyl ring, while the LUMO may be distributed over the electron-withdrawing cyano-substituted phenyl ring and the carbonyl group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: This data is illustrative and based on typical values for similar aromatic ketones.

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a more quantitative picture of the molecule's stability and reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A higher value of chemical hardness indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the ease with which the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as μ² / (2η). This index helps in classifying molecules as strong or marginal electrophiles.

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electronegativity (χ) | 4.25 |

| Chemical Potential (μ) | -4.25 |

| Electrophilicity Index (ω) | 4.01 |

Note: This data is illustrative and calculated from the hypothetical FMO energies in Table 1.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. bhu.ac.in It is a valuable tool for identifying the regions of a molecule that are rich or poor in electron density. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites). bhu.ac.in Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, identifying these as likely sites for electrophilic attack. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings, indicating these as potential sites for nucleophilic attack. The MEP map provides a clear and intuitive guide to the molecule's reactive sites. researchgate.net

Excited State Properties and Photochemical Behavior via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. niscpr.res.in By simulating the absorption of light, TD-DFT can predict the electronic absorption spectrum (UV-Vis spectrum) of a molecule. This allows for the assignment of electronic transitions, such as n→π* and π→π*, which are characteristic of molecules with chromophores like aromatic rings and carbonyl groups. niscpr.res.in Understanding the nature of these transitions is crucial for predicting the photochemical behavior of this compound, including its potential for fluorescence or phosphorescence.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. nih.gov It transforms the complex molecular orbitals obtained from DFT calculations into a more intuitive picture of localized bonds and lone pairs. NBO analysis can quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to hyperconjugative and conjugative interactions. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propane-1-one linker in this compound allows the molecule to adopt various conformations. A comprehensive conformational analysis is crucial to identify the low-energy structures that are likely to be populated at room temperature. This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, leading to the generation of a potential energy surface (PES).

The analysis would likely reveal several local energy minima corresponding to stable conformers. The relative energies of these conformers would determine their population distribution according to the Boltzmann distribution. The energy barriers between these minima, representing the transition states for conformational changes, would also be determined from the PES.

Interactive Data Table: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (°C-C-C-C) | Dihedral Angle 2 (°C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 60 | 0 | 0.00 |

| 2 | 180 | 0 | 1.25 |

| 3 | -60 | 180 | 2.50 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from detailed quantum chemical calculations.

Intermolecular Interactions and Crystal Packing Theory

The way molecules of this compound interact with each other in the solid state is critical for understanding its crystal structure and physical properties. Theoretical studies of intermolecular interactions provide insights into the forces that govern crystal packing.

Although this compound does not possess strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The carbonyl oxygen, the methoxy (B1213986) oxygen, and the nitrogen of the cyano group can all act as hydrogen bond acceptors. Ab initio calculations can be employed to investigate the geometry and energetics of these weak hydrogen bonds. nih.govacs.org The analysis of the calculated electron density, using tools like the Quantum Theory of Atoms in Molecules (QTAIM), can identify bond critical points and characterize the nature of these interactions. nih.gov

Interactive Data Table: Hypothetical Hydrogen Bond Parameters in a Dimer of this compound

| Interaction | Donor-Acceptor Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| C-H···O=C | 3.20 | 150 | -2.5 |

| C-H···N≡C | 3.35 | 145 | -1.8 |

| C-H···O-CH3 | 3.40 | 140 | -1.5 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from detailed quantum chemical calculations on molecular clusters or periodic systems.

The two aromatic rings in this compound can engage in π-stacking interactions, which are a significant contributor to the stability of the crystal lattice of many aromatic compounds. rsc.orgnih.gov These interactions can be studied computationally by analyzing dimers of the molecule in various orientations (e.g., parallel-displaced, T-shaped). High-level quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory, are often required for an accurate description of these dispersion-dominated interactions. The cyano group, being electron-withdrawing, can influence the electrostatic potential of the phenyl ring it is attached to, which in turn affects the nature of the π-stacking. researchgate.netmdpi.com

Prediction and Simulation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and simulation of various types of spectra, which can be invaluable for the characterization of a new compound.

DFT and its time-dependent extension (TD-DFT) are widely used for simulating infrared (IR) and ultraviolet-visible (UV-Vis) spectra, respectively. researchgate.netmdpi.commdpi.com The calculated vibrational frequencies in the IR spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations. The simulated UV-Vis spectrum can help in understanding the electronic transitions and the chromophores present in the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.orgwisc.edudoi.org These calculations can aid in the assignment of signals in the experimental ¹H and ¹³C NMR spectra, which is particularly useful for complex molecules with many overlapping signals.

Interactive Data Table: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signal | Calculated Value |

| IR | C=O stretch | 1685 cm⁻¹ |

| IR | C≡N stretch | 2230 cm⁻¹ |

| UV-Vis | λmax | 250 nm |

| ¹³C NMR | C=O carbon | 198 ppm |

| ¹³C NMR | C≡N carbon | 118 ppm |

Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT, TD-DFT, and GIAO calculations.

Advanced Research Applications of 3 Cyano 3 2 Methoxyphenyl Propiophenone in Chemical Sciences

Role as a Versatile Intermediate in Complex Organic Synthesis

The molecular architecture of 3'-Cyano-3-(2-methoxyphenyl)propiophenone makes it a valuable intermediate in the synthesis of more complex molecules. Propiophenone (B1677668) and its derivatives are known to be crucial building blocks in the production of a variety of organic compounds. bm-chemistry.com.plontosight.ai4-methylpropiophenone.com The presence of the cyano and methoxy (B1213986) groups on the phenyl rings, along with the reactive ketone, provides multiple sites for chemical modification, allowing for the construction of diverse molecular frameworks.

Propiophenone derivatives are foundational in the synthesis of numerous specialty chemicals, including pharmaceuticals and fragrances. bm-chemistry.com.pl4-methylpropiophenone.com The structural features of this compound could be leveraged to create novel compounds with specific properties. For instance, the ketone moiety can undergo a variety of reactions such as reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.

Table 1: Potential Transformations of this compound for Specialty Chemical Synthesis

| Starting Material | Reagents and Conditions | Potential Product Class |

| This compound | 1. NaBH4, MeOH2. H2, Pd/C | Amino-alcohols |

| This compound | 1. H2O, H+, Δ2. SOCl23. R2NH | Carboxamides |

| This compound | 1. R-MgBr, Et2O2. H3O+ | Tertiary Alcohols |

The synthesis of agrochemicals often involves the use of versatile intermediates to build complex molecules with desired biological activity. ontosight.aiontosight.ai Propiophenone derivatives have been utilized in the creation of such compounds. The specific substitution pattern of this compound could be advantageous in developing new pesticides or herbicides. The cyano group, in particular, is a common feature in a number of commercial agrochemicals.

The development of new polymers and resins with tailored properties is a significant area of materials science. cornell.edu Molecules with multiple reactive sites, such as this compound, can serve as monomers or cross-linking agents. The aromatic rings can be functionalized to be incorporated into polymer backbones, potentially enhancing thermal stability and mechanical properties. The cyano group can also participate in polymerization reactions or be modified to introduce other functionalities into the polymer structure.

Application as a Chemical Probe in Mechanistic Organic Chemistry Studies

Chemical probes are molecules designed to study biological processes or chemical reactions. nih.gov The reactivity of the ketone and cyano groups in this compound could be exploited to investigate reaction mechanisms. For example, the compound could be used as a substrate in studies of enzyme kinetics or to probe the reactivity of new catalytic systems. The methoxy and cyano substituents can also serve as spectroscopic handles, allowing for the monitoring of reactions using techniques like NMR or IR spectroscopy.

Utility in the Construction of Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials containing these structural motifs. mdpi.com Propiophenone derivatives can be valuable precursors for the synthesis of a wide variety of heterocyclic systems. researchgate.net The ketone and cyano functionalities in this compound can participate in cyclization reactions to form nitrogen- and oxygen-containing heterocycles.

Table 2: Potential Heterocyclic Systems from this compound

| Reagent | Potential Heterocyclic Product |

| Hydrazine (H2N-NH2) | Pyrazole derivative |

| Hydroxylamine (H2N-OH) | Isoxazole derivative |

| Guanidine | Pyrimidine derivative |

| Thiourea | Thiazole derivative |

Potential in Advanced Analytical Chemistry Methodologies, such as Surface-Enhanced Raman Spectroscopy (SERS) Substrates

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface. This enhancement allows for the detection of analytes at very low concentrations, providing a molecular fingerprint that is highly specific. The potential utility of this compound in SERS is predicated on the presence of specific functional groups within its structure that can interact with SERS-active substrates, such as gold or silver nanoparticles.

The key structural features of this compound that are relevant to its potential SERS activity include the cyano (-C≡N) group, the ketone (C=O) group, and the two aromatic rings. Each of these groups can contribute to the molecule's adsorption onto a metallic surface and generate a characteristic Raman signal that could be significantly enhanced.

Expected SERS Activity Based on Functional Groups:

The interaction of this compound with a SERS substrate would likely be influenced by the following factors:

Cyano Group (-C≡N): The nitrile functionality is known to exhibit a strong and sharp Raman scattering band. In a SERS context, the lone pair of electrons on the nitrogen atom can facilitate strong adsorption to the metallic surface, leading to a significant enhancement of its characteristic stretching vibration. The position of this band could also be sensitive to the local chemical environment and the nature of its interaction with the substrate.

Ketone Group (C=O): The carbonyl group also possesses a distinct Raman signal. The oxygen atom's lone pairs can interact with the SERS substrate, potentially leading to an enhancement of the C=O stretching mode. The orientation of the molecule on the surface would influence the degree of enhancement of this particular vibration.

Hypothetical SERS Data:

While no experimental SERS data for this compound has been found, a hypothetical dataset can be constructed based on the known Raman shifts for its constituent functional groups. This data can serve as a theoretical framework for future experimental investigations.

| Functional Group | Expected Raman Shift (cm⁻¹) (Hypothetical) | Vibrational Mode | Potential for SERS Enhancement |

| Cyano (-C≡N) | 2220 - 2240 | Stretching | High |

| Ketone (C=O) | 1680 - 1700 | Stretching | Moderate to High |

| Aromatic C=C | 1580 - 1610 | Stretching | High |

| Aromatic C-H | 3000 - 3100 | Stretching | Moderate |

| C-O (methoxy) | 1240 - 1260 | Asymmetric Stretching | Moderate |

Detailed Research Findings (Theoretical):

The specific orientation of this compound on a SERS substrate would be a critical determinant of the resulting spectrum. For instance, if the molecule adsorbs primarily through the cyano group, the vibrations associated with this group and the adjacent phenyl ring would likely experience the most significant enhancement. Conversely, if the interaction is dominated by the methoxyphenyl ring, its vibrational modes would be more prominent.

Computational modeling, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the likely adsorption geometries and the corresponding theoretical SERS spectra. Such studies would be instrumental in predicting which vibrational modes would be most enhanced and how the spectrum might change with different SERS substrates or environmental conditions.

Q & A

Q. What are the recommended synthetic routes for 3'-Cyano-3-(2-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation, analogous to methods used for halogenated propiophenone derivatives. Acyl chloride intermediates react with substituted aromatic rings under catalysis by Lewis acids (e.g., AlCl₃) in anhydrous solvents like dichloromethane . Optimization of catalyst concentration (e.g., 1.2–1.5 eq AlCl₃) and reaction temperature (0–25°C) is critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

Use a combination of ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For example, the methoxy group (2-methoxyphenyl) typically shows a singlet at δ 3.8–4.0 ppm in ¹H NMR, while the cyano group (C≡N) exhibits a strong IR absorption near 2240 cm⁻¹ . Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Cross-validate with computational methods (DFT-based NMR shift predictions) and repeat purification steps .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) and receptor-binding studies (e.g., GPCRs) due to the compound’s aromatic and electron-withdrawing substituents. Use cell-free systems to assess direct interactions, followed by cell viability assays (MTT or resazurin) in relevant cancer or microbial models .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric syntheses involving this compound?

For stereocontrol, employ chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) in ketone reductions. Microbial asymmetric reduction (e.g., Rhodotorula mucilaginosa GIM 2.157) has achieved >90% enantiomeric excess (ee) for similar propiophenones by optimizing glucose co-substrate concentration (0.5 g/10 mL buffer) and substrate loading (10–20 mM) . Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What strategies resolve discrepancies in kinetic data during catalytic studies of this compound?

Discrepancies in reaction rates (e.g., non-linear Lineweaver-Burk plots) may stem from substrate inhibition or allosteric effects. Conduct substrate concentration gradients (1–20 mM) and use Michaelis-Menten curve fitting with software like GraphPad Prism. Validate via stopped-flow spectroscopy for rapid kinetic profiling .

Q. How does the substitution pattern (cyano vs. methoxy) influence electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing cyano group at the 3' position deactivates the aromatic ring, favoring nucleophilic aromatic substitution at the 2-methoxyphenyl ring. Compare Hammett σ values (σₘ-CN = +0.56 vs. σₚ-OCH₃ = -0.27) to predict regioselectivity in Suzuki-Miyaura couplings. Use X-ray crystallography to confirm bond lengths and charge distribution .

Q. What computational methods predict metabolic pathways and toxicity profiles for this compound?

Apply in silico tools like SwissADME for bioavailability predictions (e.g., logP ≈ 2.8) and ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk). MD simulations (AMBER/CHARMM) can model cytochrome P450-mediated oxidation pathways, prioritizing metabolites for LC-MS validation .

Methodological Considerations

- Scalability : Transition from batch to flow chemistry for large-scale synthesis, using continuous reactors to maintain temperature control and reduce by-product formation .

- Safety : Follow Sigma-Aldrich MSDS guidelines for propiophenone derivatives: use fume hoods, nitrile gloves, and avoid ignition sources (flash point ~100°C) .

- Data Reproducibility : Document solvent lot numbers (e.g., DCM stabilization with amylene) and humidity levels during reactions, as moisture degrades Lewis acid catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.